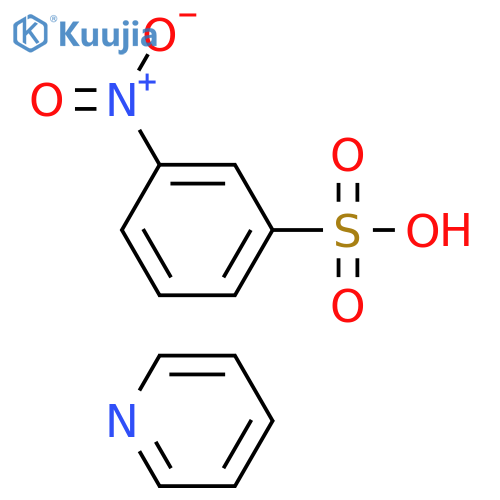Cas no 84752-61-4 (Pyridinium 3-Nitrobenzenesulfonate)

84752-61-4 structure
商品名:Pyridinium 3-Nitrobenzenesulfonate
CAS番号:84752-61-4
MF:C11H10N2O5S
メガワット:282.272501468658
MDL:MFCD00060234
CID:707475
PubChem ID:87575058
Pyridinium 3-Nitrobenzenesulfonate 化学的及び物理的性質
名前と識別子
-
- PYRIDINIUM M-NITROBENZENESULFONATE
- Pyridinium 3-Nitrobenzenesulfonate
- 3-nitrobenzenesulfonate,pyridin-1-ium
- Pyridine, 3-nitrobenzenesulfonate (ZCI)
- 3-nitrobenzenesulfonic acid pyridine salt
- 3-Nitrobenzenesulfonic acid pyridine salt, PNBS
- PNBS
- P8800
- Pyridinium3-Nitrobenzenesulfonate>Pyridine 3-nitrobenzenesulfonate
-
- MDL: MFCD00060234
- インチ: 1S/C6H5NO5S.C5H5N/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;1-2-4-6-5-3-1/h1-4H,(H,10,11,12);1-5H
- InChIKey: WZZFZXZRKPNZOC-UHFFFAOYSA-N
- ほほえんだ: C1C=CN=CC=1.OS(C1C=C([N+](=O)[O-])C=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 282.03100
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 305
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ライトイエロー結晶
- ゆうかいてん: 122.0 to 125.0 deg-C
- PSA: 121.46000
- LogP: 3.52710
- ようかいせい: 未確定
Pyridinium 3-Nitrobenzenesulfonate セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- 福カードFコード:3-10-21
-
危険物標識:

- リスク用語:R36/37/38
Pyridinium 3-Nitrobenzenesulfonate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Pyridinium 3-Nitrobenzenesulfonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537238-25g |
Pyridine 3-nitrobenzenesulfonate |
84752-61-4 | 98% | 25g |
¥1038.00 | 2024-07-28 | |
| TRC | P992093-100mg |
Pyridinium 3-Nitrobenzenesulfonate |
84752-61-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0941-5g |
Pyridinium 3-Nitrobenzenesulfonate |
84752-61-4 | 98.0%(T) | 5g |
¥270.0 | 2022-06-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-236519-5 g |
Pyridinium 3-nitrobenzenesulfonate, |
84752-61-4 | 5g |
¥316.00 | 2023-07-10 | ||
| abcr | AB141414-5g |
Pyridinium m-nitrobenzenesulfonate, 98%; . |
84752-61-4 | 98% | 5g |
€60.40 | 2024-06-11 | |
| Aaron | AR003URM-25g |
PYRIDINIUM M-NITROBENZENESULFONATE |
84752-61-4 | 98% | 25g |
$98.00 | 2025-01-22 | |
| 1PlusChem | 1P003UJA-5g |
PYRIDINIUM M-NITROBENZENESULFONATE |
84752-61-4 | >98.0%(T) | 5g |
$43.00 | 2025-02-20 | |
| Aaron | AR003URM-1g |
PYRIDINIUM M-NITROBENZENESULFONATE |
84752-61-4 | 98% | 1g |
$25.00 | 2025-02-26 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0941-5G |
Pyridinium 3-Nitrobenzenesulfonate |
84752-61-4 | >98.0%(T) | 5g |
¥215.00 | 2024-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0941-25g |
Pyridinium 3-Nitrobenzenesulfonate |
84752-61-4 | 98.0%(T) | 25g |
¥865.0 | 2023-05-06 |
Pyridinium 3-Nitrobenzenesulfonate 関連文献
-
Lijun Wu,Junwei Lang,Peng Zhang,Xu Zhang,Ruisheng Guo,Xingbin Yan J. Mater. Chem. A 2016 4 18392
-
Shiva Moaven,Brandon T. Watson,Shelby B. Thompson,Veronica J. Lyons,Daniel K. Unruh,Dominick J. Casadonte,Dimitri Pappas,Anthony F. Cozzolino Chem. Sci. 2020 11 4374
-
Shiva Moaven,Brandon T. Watson,Shelby B. Thompson,Veronica J. Lyons,Daniel K. Unruh,Dominick J. Casadonte,Dimitri Pappas,Anthony F. Cozzolino Chem. Sci. 2020 11 4374
-
Xinyi Wang,Trevor J. Wilson,Dmitry Alentiev,Maria Gringolts,Eugene Finkelshtein,Maxim Bermeshev,Brian K. Long Polym. Chem. 2021 12 2947
-
Xiran Shen,Yu Rao,Di Liu,Jinghong Wang,Xiaomeng Niu,Yichen Wang,Wentao Chen,Fan Liu,Li Guo,Hong Chen J. Mater. Chem. B 2023 11 5786
84752-61-4 (Pyridinium 3-Nitrobenzenesulfonate) 関連製品
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量